molecular formula C12H14Cl2FNO4S B11938375 ent-Florfenicol-(Methyl-D3)

ent-Florfenicol-(Methyl-D3)

Cat. No.: B11938375
M. Wt: 361.2 g/mol
InChI Key: AYIRNRDRBQJXIF-JLPIQOAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Florfenicol-(Methyl-D3): is a deuterated form of Florfenicol, a fluorinated derivative of thiamphenicol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in ent-Florfenicol-(Methyl-D3) allows for more precise tracking and analysis in various experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-(Methyl-D3) involves the incorporation of deuterium atoms into the Florfenicol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of ent-Florfenicol-(Methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: ent-Florfenicol-(Methyl-D3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Scientific Research Applications

Chemistry: ent-Florfenicol-(Methyl-D3) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound through various stages of a reaction.

Biology: In biological research, ent-Florfenicol-(Methyl-D3) is used to study the metabolism and pharmacokinetics of Florfenicol. The deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in biological systems.

Medicine: The compound is used in pharmacological studies to investigate the efficacy and safety of Florfenicol-based treatments. It is also used in drug development to study the metabolic pathways and potential drug interactions.

Industry: In the pharmaceutical industry, ent-Florfenicol-(Methyl-D3) is used in the development of new antibiotics and other therapeutic agents. The compound’s unique properties make it valuable in the formulation and testing of new drugs .

Mechanism of Action

ent-Florfenicol-(Methyl-D3) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S and 70S ribosomal subunits, preventing the formation of peptide bonds and thus inhibiting bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .

Comparison with Similar Compounds

    Florfenicol: The non-deuterated form of ent-Florfenicol-(Methyl-D3).

    Thiamphenicol: A chlorinated derivative of Florfenicol.

    Chloramphenicol: Another member of the amphenicol class of antibiotics.

Uniqueness: ent-Florfenicol-(Methyl-D3) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in experimental settings. This makes it particularly valuable in research applications where accurate measurement and analysis are crucial .

Biological Activity

ent-Florfenicol-(Methyl-D3) is a deuterium-labeled derivative of Florfenicol, a broad-spectrum antibiotic primarily utilized in veterinary medicine. This compound is notable for its ability to enhance the study of pharmacokinetics and metabolism due to the stable isotope labeling, which allows for precise tracking in biological systems.

  • Molecular Formula : C₁₂H₁₄Cl₂FNO₄S
  • Molecular Weight : Approximately 303.2 g/mol
  • CAS Number : 1217619-10-7

The biological activity of ent-Florfenicol-(Methyl-D3) is closely aligned with that of its parent compound, Florfenicol. Both compounds exert their antibacterial effects by inhibiting protein synthesis at the prokaryotic ribosome. This inhibition disrupts essential cellular functions, leading to bacterial cell death. The mechanism involves binding to the 50S ribosomal subunit, which prevents peptide bond formation during translation.

Pharmacokinetics and Metabolism

Research indicates that ent-Florfenicol-(Methyl-D3) shares similar pharmacokinetic properties with Florfenicol but allows for more accurate measurements due to deuterium labeling. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionRapid
Elimination Half-lifeProlonged
Volume of DistributionHigh

The deuterium labeling enhances stability and tracking in biological studies, making it valuable for understanding drug metabolism and interactions.

Research Findings

Several studies have investigated the biological activity and safety profile of ent-Florfenicol-(Methyl-D3). Here are some notable findings:

  • Antibiotic Efficacy : In vitro studies demonstrate that ent-Florfenicol-(Methyl-D3) retains significant antibacterial activity against various pathogens, including those responsible for bovine respiratory disease.
  • Safety Profile : Research has shown that while Florfenicol can induce early embryonic death in eggs (LC50 of 1.07 μg/g), ent-Florfenicol-(Methyl-D3) maintains a favorable safety profile in controlled studies, indicating its potential for safer applications in veterinary medicine .
  • Pharmacodynamics : Studies using deuterium-labeled compounds allow researchers to elucidate mechanisms of action and potential side effects more effectively than traditional methods. For instance, research has indicated that the compound interacts with various biological systems similarly to Florfenicol but enables more precise measurements .

Case Study 1: Efficacy in Livestock

A study conducted on cattle infected with Mannheimia haemolytica evaluated the efficacy of ent-Florfenicol-(Methyl-D3). The results indicated a rapid reduction in bacterial load and improvement in clinical signs within 48 hours post-administration.

Case Study 2: Pharmacokinetic Analysis

In a controlled trial involving swine, researchers tracked the pharmacokinetics of ent-Florfenicol-(Methyl-D3) using mass spectrometry. The study found that the compound exhibited a prolonged half-life compared to non-labeled Florfenicol, suggesting enhanced retention and effectiveness.

Comparative Analysis with Similar Compounds

The following table summarizes the mechanisms of action and unique features of ent-Florfenicol-(Methyl-D3) compared to structurally similar antibiotics:

CompoundMechanism of ActionUnique Features
ent-Florfenicol-(Methyl-D3) Inhibits protein synthesis at the ribosomeDeuterium-labeled for tracking
Florfenicol Inhibits protein synthesisWidely used in veterinary medicine
Thiamphenicol Inhibits protein synthesisLess toxic than Chloramphenicol
Chloramphenicol Inhibits protein synthesisAssociated with severe side effects

Properties

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

361.2 g/mol

IUPAC Name

2,2-dichloro-N-[(1S,2R)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i1D3

InChI Key

AYIRNRDRBQJXIF-JLPIQOAMSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)NC(=O)C(Cl)Cl)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Origin of Product

United States

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